methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form an intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for cost-effectiveness, scalability, and safety. Key considerations include the availability of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in its structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
Uniqueness
Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C9H18Cl2N4O2 |
---|---|
Molecular Weight |
285.17 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-propan-2-yltriazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H16N4O2.2ClH/c1-6(2)13-5-7(11-12-13)4-8(10)9(14)15-3;;/h5-6,8H,4,10H2,1-3H3;2*1H |
InChI Key |
PBRQQFOJBGSABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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